2,3-Diphosphoglyceric acid pentasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

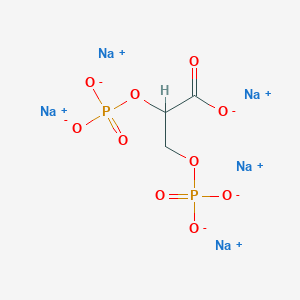

Structure

2D Structure

Properties

IUPAC Name |

pentasodium;2,3-diphosphonatooxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRMRMXBVAUXKZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Na5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Regulation of Hemoglobin Oxygen Affinity by 2,3-Diphosphoglycerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diphosphoglycerate (2,3-DPG), a small organic phosphate present in high concentrations in red blood cells, plays a critical role in modulating the oxygen affinity of hemoglobin. As a potent allosteric effector, 2,3-DPG binds to deoxyhemoglobin, stabilizing its low-affinity T-state conformation and facilitating the release of oxygen to peripheral tissues. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction, its physiological significance in various adaptive and pathological states, and detailed experimental protocols for its investigation. Quantitative data on the impact of 2,3-DPG on hemoglobin's oxygen affinity are presented, alongside visual representations of key pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction

The efficient transport of oxygen from the lungs to the tissues is a fundamental physiological process orchestrated by the protein hemoglobin. The sigmoidal oxygen-hemoglobin dissociation curve reflects a cooperative binding mechanism, allowing for high oxygen saturation in the lungs and efficient oxygen release in the tissues. The precise positioning of this curve, and thus the oxygen affinity of hemoglobin, is finely tuned by several factors, most notably the intra-erythrocytic concentration of 2,3-diphosphoglycerate (2,3-DPG)[1]. First identified as a significant modulator of hemoglobin function in 1967, 2,3-DPG has since been recognized as a key molecule in physiological adaptation to hypoxia and a potential target in various therapeutic strategies.

This guide delves into the core principles of 2,3-DPG's role as an allosteric regulator of hemoglobin. It will cover the molecular basis of its interaction, the resulting conformational changes in the hemoglobin tetramer, and the physiological consequences of this regulation. Furthermore, this document provides detailed experimental methodologies for the quantitative assessment of the 2,3-DPG-hemoglobin interaction, aiming to serve as a valuable resource for researchers and professionals in hematology, drug discovery, and related fields.

Molecular Mechanism of Action

2,3-DPG is an isomer of the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) and is synthesized within red blood cells via the Rapoport-Luebering shunt[1]. Its primary function is to decrease the oxygen affinity of hemoglobin, thereby promoting oxygen release.

Allosteric Binding to Deoxyhemoglobin

2,3-DPG functions as a negative allosteric effector of hemoglobin[2]. It preferentially binds to the deoxygenated form of hemoglobin (deoxyhemoglobin), which exists in a "tense" (T) conformational state. The binding site is a positively charged cavity located between the two β-subunits of the hemoglobin tetramer. This pocket is lined with several cationic amino acid residues, including histidines and lysines, which form ionic bonds with the negatively charged phosphate and carboxylate groups of 2,3-DPG[3].

Upon oxygenation, hemoglobin undergoes a conformational change to the "relaxed" (R) state. This transition involves a significant narrowing of the central cavity, which sterically hinders the binding of 2,3-DPG. Consequently, 2,3-DPG is expelled from its binding site, and the R-state hemoglobin exhibits a higher affinity for oxygen. This differential binding affinity for the T and R states is the cornerstone of 2,3-DPG's regulatory role. By stabilizing the T-state, 2,3-DPG shifts the allosteric equilibrium towards the deoxygenated form, making it more difficult for oxygen to bind and easier for it to be released.

Physiological Significance

The regulation of hemoglobin's oxygen affinity by 2,3-DPG is crucial for adapting to various physiological demands and is implicated in several disease states.

Adaptation to High Altitude

At high altitudes, the lower partial pressure of oxygen (hypoxia) stimulates an increase in the synthesis of 2,3-DPG in red blood cells. This elevation in 2,3-DPG levels shifts the oxygen-hemoglobin dissociation curve to the right, enhancing oxygen unloading to the tissues to compensate for the reduced oxygen saturation in the lungs[1][4]. This is a key mechanism of acclimatization to high-altitude environments.

Anemia

In individuals with chronic anemia, the reduced oxygen-carrying capacity of the blood is partially compensated for by an increase in red blood cell 2,3-DPG concentrations[1]. This rightward shift of the dissociation curve facilitates more efficient oxygen delivery to the tissues, mitigating the effects of a lower hemoglobin concentration.

Fetal Hemoglobin and Pregnancy

Fetal hemoglobin (HbF) has a different subunit composition (α2γ2) compared to adult hemoglobin (HbA, α2β2). The γ-subunits in HbF have a reduced affinity for 2,3-DPG due to amino acid substitutions in the binding pocket[5]. This results in HbF having a higher intrinsic oxygen affinity than HbA. This is physiologically advantageous as it facilitates the transfer of oxygen from the maternal circulation (with HbA) to the fetal circulation (with HbF) across the placenta. During pregnancy, maternal 2,3-DPG levels also increase, further promoting oxygen delivery to the fetus.

Stored Blood for Transfusion

Blood stored for transfusion experiences a progressive depletion of 2,3-DPG. This leads to a leftward shift in the oxygen-hemoglobin dissociation curve, resulting in a higher oxygen affinity. Consequently, transfused red blood cells may be less effective at delivering oxygen to tissues immediately after transfusion, a factor of clinical consideration in massively transfused patients.

Quantitative Data on 2,3-DPG and Hemoglobin Oxygen Affinity

The effect of 2,3-DPG on hemoglobin's oxygen affinity is quantifiable by measuring the partial pressure of oxygen at which hemoglobin is 50% saturated (P50). An increase in 2,3-DPG concentration leads to a higher P50 value, indicating a lower oxygen affinity.

| 2,3-DPG Concentration (mmol/L of RBCs) | P50 (mmHg) | Condition |

| ~1 (Stripped Hemoglobin) | ~12-18 | In vitro, no 2,3-DPG |

| 4.5 - 5.5 | ~26-28 | Normal Physiological Range |

| Increased | >28 | High Altitude, Anemia |

| Decreased | <26 | Stored Blood |

Note: P50 values are approximate and can be influenced by other factors such as pH, temperature, and pCO2.

Experimental Protocols

Determination of the Oxygen-Hemoglobin Dissociation Curve and P50

A common method for determining the oxygen-hemoglobin dissociation curve and P50 is through the use of a dedicated analyzer, such as a Hemox-Analyzer, or through spectrophotometric methods coupled with tonometry.

Principle: The absorbance of light by hemoglobin differs between its oxygenated and deoxygenated states. By incrementally changing the partial pressure of oxygen and measuring the corresponding changes in absorbance, a dissociation curve can be constructed.

Materials:

-

Whole blood or purified hemoglobin solution

-

Phosphate buffered saline (PBS), pH 7.4

-

Gas cylinders with certified mixtures of O2, N2, and CO2

-

Tonometer

-

Spectrophotometer or Hemox-Analyzer

-

Anticoagulant (e.g., heparin)

Procedure (Conceptual Outline):

-

Sample Preparation: Collect whole blood with an anticoagulant or prepare a solution of purified hemoglobin in PBS. For studies on the effect of 2,3-DPG, "stripped" hemoglobin (hemoglobin depleted of 2,3-DPG) can be prepared by passing a hemolysate through a Sephadex column.

-

Tonometry: Place the sample in a tonometer and equilibrate it with a gas mixture of known oxygen concentration. This is typically done by first deoxygenating the sample with 100% N2 and then introducing gas mixtures with increasing partial pressures of oxygen.

-

Spectrophotometric Measurement: After equilibration at each oxygen tension, measure the absorbance of the sample at specific wavelengths to determine the percentage of oxyhemoglobin. The isosbestic point for oxy- and deoxyhemoglobin is often used as a reference.

-

Data Analysis: Plot the percentage of oxyhemoglobin saturation against the partial pressure of oxygen to generate the dissociation curve. The P50 value is the pO2 at which the saturation is 50%.

Measurement of 2,3-Diphosphoglycerate Concentration

The concentration of 2,3-DPG in red blood cells can be measured using enzymatic assays, often available as commercial kits.

Principle: The assay is based on a series of enzymatic reactions that ultimately lead to the oxidation or reduction of a nucleotide cofactor (e.g., NADH to NAD+), which can be measured spectrophotometrically.

Materials:

-

Red blood cell lysate

-

2,3-DPG assay kit (containing necessary enzymes and substrates)

-

Spectrophotometer

Procedure (Conceptual Outline):

-

Sample Preparation: Lyse washed red blood cells to release their contents, including 2,3-DPG.

-

Enzymatic Reaction: Add the red blood cell lysate to the reaction mixture provided in the kit. The enzymatic cascade is initiated, and the change in absorbance at a specific wavelength (e.g., 340 nm for NADH) is monitored over time.

-

Quantification: The change in absorbance is proportional to the concentration of 2,3-DPG in the sample. A standard curve is typically generated using known concentrations of 2,3-DPG to quantify the amount in the sample.

Signaling Pathways and Logical Relationships

The synthesis and degradation of 2,3-DPG are integrated with the glycolytic pathway, creating a feedback loop that responds to the oxygenation state of the cell.

Conclusion

2,3-Diphosphoglycerate is a cornerstone of hemoglobin's function as an efficient oxygen transporter. Its role as an allosteric modulator allows for a dynamic response to the metabolic needs of the body, ensuring adequate oxygenation of tissues under varying physiological conditions. A thorough understanding of the 2,3-DPG-hemoglobin interaction is essential for researchers in hematology and for the development of novel therapeutic agents targeting oxygen delivery. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation in this critical area of physiology and medicine.

References

The Allosteric Modulator: Unraveling the Function of 2,3-Bisphosphoglycerate

A Technical Guide on the Seminal Discoveries of Benesch and Benesch

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate symphony of physiological processes, the efficient delivery of oxygen to tissues is paramount. For decades, the fundamental mechanism of oxygen transport by hemoglobin was well-understood, yet a crucial regulatory piece of the puzzle was missing. It was the groundbreaking work of Reinhold Benesch and Ruth E. Benesch in 1967 that unveiled the profound role of 2,3-bisphosphoglycerate (2,3-BPG) as a potent allosteric modulator of hemoglobin's oxygen affinity.[1] This discovery not only illuminated a key aspect of respiratory physiology but also opened new avenues for understanding and potentially treating a range of clinical conditions. This technical guide provides an in-depth exploration of the core findings of Benesch and Benesch, detailing their experimental approaches and presenting their quantitative data for the modern researcher.

The Core Discovery: 2,3-BPG's Impact on Hemoglobin-Oxygen Affinity

The central finding of Benesch and Benesch was that 2,3-BPG, a small organic phosphate present in high concentrations within human erythrocytes, significantly reduces the affinity of hemoglobin for oxygen.[1] This facilitates the release of oxygen from hemoglobin in the peripheral tissues where it is most needed. Their experiments demonstrated that in the absence of 2,3-BPG, "stripped" hemoglobin exhibits a much higher affinity for oxygen, a state that would be detrimental to efficient oxygen unloading in the body.[1]

The mechanism elucidated by their work involves the preferential binding of one molecule of 2,3-BPG to the deoxygenated form of the hemoglobin tetramer.[1] This binding stabilizes the "tense" (T) conformational state of deoxyhemoglobin, which has a lower affinity for oxygen. Conversely, in the oxygenated "relaxed" (R) state, the central cavity of the hemoglobin molecule is constricted, hindering the binding of 2,3-BPG. This reciprocal relationship between oxygen and 2,3-BPG binding forms the basis of its allosteric regulation.

Quantitative Data: The Effect of 2,3-BPG on P50

The partial pressure of oxygen at which hemoglobin is 50% saturated (P50) is a standard measure of oxygen affinity. The experiments conducted by Benesch and Benesch, and subsequently by others, clearly demonstrated a dose-dependent increase in P50 with increasing concentrations of 2,3-BPG. The following table summarizes representative quantitative data, illustrating this critical relationship.

| Condition | 2,3-BPG Concentration (M) | P50 (mm Hg) | Reference |

| Stripped Hemoglobin | 0 | ~15-18 | [2] |

| Hemoglobin + 2,3-BPG | 2 x 10⁻⁴ | ~2-fold increase | [3] |

Key Experimental Protocols

The meticulous experimental design of Benesch and Benesch was crucial to their discovery. The following sections provide a detailed overview of the core methodologies they employed, reconstructed from their publications and contemporary accounts of similar research.

Preparation of "Stripped" (Phosphate-Free) Hemoglobin

A critical component of their research was the ability to study hemoglobin in the absence of endogenous organic phosphates. This "stripped" hemoglobin served as the baseline for assessing the effects of 2,3-BPG.

Methodology:

-

Erythrocyte Lysis: Human red blood cells were washed and then lysed to release their hemoglobin content. This was typically achieved by hypotonic shock (adding water) and the use of an organic solvent like toluene to disrupt the cell membrane.[2]

-

Removal of Stroma: The cell debris (stroma) was removed by centrifugation to yield a crude hemoglobin solution.[2]

-

Dialysis and Gel Filtration: The hemoglobin solution was then extensively dialyzed against a buffer solution with a high salt concentration, such as 2.8 M phosphate buffer, to induce crystallization and facilitate the removal of smaller molecules like 2,3-BPG.[2] An alternative and commonly used method was gel filtration chromatography (e.g., using Sephadex G-25) to separate the larger hemoglobin molecules from smaller organic phosphates.

Determination of the Oxygen-Hemoglobin Dissociation Curve

The effect of 2,3-BPG on hemoglobin's oxygen affinity was quantified by measuring the oxygen-hemoglobin dissociation curve. This was a well-established but technically demanding procedure in the 1960s.

Methodology:

-

Tonometer Setup: A specialized piece of glassware called a tonometer was used. This vessel allowed for the precise control of the gas atmosphere to which a thin film of a hemoglobin solution was exposed.[4]

-

Deoxygenation: The hemoglobin solution within the tonometer was first deoxygenated by repeated evacuation with a vacuum pump and flushing with an inert gas like nitrogen.[4]

-

Stepwise Oxygenation: Known volumes of air or pure oxygen were incrementally introduced into the tonometer. After each addition, the tonometer was rotated in a temperature-controlled water bath (typically 37°C) to allow the hemoglobin solution to equilibrate with the gas phase.[4]

-

Spectrophotometric Measurement: After equilibration at each oxygen partial pressure, a sample of the hemoglobin solution was analyzed using a spectrophotometer. The degree of oxygen saturation was determined by measuring the absorbance at specific wavelengths where oxyhemoglobin and deoxyhemoglobin have distinct spectral profiles (e.g., in the 520-600 nm range).[4]

-

Plotting the Curve: The percentage of oxygen saturation was then plotted against the calculated partial pressure of oxygen for each step, generating the characteristic sigmoidal oxygen dissociation curve. From this curve, the P50 value could be determined.[4]

Visualizing the Molecular Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of 2,3-BPG's action and the experimental workflow for determining the oxygen dissociation curve.

Caption: Molecular mechanism of 2,3-BPG's allosteric regulation of hemoglobin.

Caption: A simplified workflow for determining the oxygen-hemoglobin dissociation curve.

Conclusion

The discovery of 2,3-bisphosphoglycerate's function by Benesch and Benesch was a landmark achievement in biochemistry and physiology. It provided a crucial understanding of how oxygen delivery is finely tuned to meet the metabolic demands of the body. Their elegant and precise experimental work laid the foundation for decades of research into hemoglobinopathies, blood storage, and high-altitude physiology. For contemporary researchers and drug development professionals, a thorough understanding of these foundational principles and experimental techniques remains essential for the continued exploration of hemoglobin modulation for therapeutic benefit.

References

The Biochemical Synthesis of 2,3-Diphosphoglycerate in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical synthesis of 2,3-diphosphoglyceric acid (2,3-DPG) in human erythrocytes. It covers the core metabolic pathway, regulatory mechanisms, key enzymatic players, and detailed experimental protocols relevant to the study of this crucial metabolic process.

Introduction

2,3-diphosphoglycerate (also known as 2,3-bisphosphoglycerate or 2,3-BPG) is a vital small molecule present in high concentrations within red blood cells (RBCs).[1] Its primary and most well-understood function is the allosteric regulation of hemoglobin's affinity for oxygen, thereby facilitating oxygen release to the tissues.[2] The synthesis of 2,3-DPG occurs via a detour from the main glycolytic pathway, known as the Rapoport-Luebering shunt.[3] Understanding the intricacies of this pathway and its regulation is critical for research in hematology, transfusion medicine, and the development of therapeutic agents targeting oxygen delivery.

The Rapoport-Luebering Shunt: The Core of 2,3-DPG Synthesis

The Rapoport-Luebering shunt is a metabolic pathway unique to erythrocytes and placental cells that bypasses the ATP-generating step of glycolysis catalyzed by phosphoglycerate kinase.[4] This shunt is responsible for the synthesis and degradation of 2,3-DPG.

The central enzyme in this pathway is Bisphosphoglycerate Mutase (BPGM) , a multifunctional enzyme that exhibits both synthase and phosphatase activities.[4]

-

Synthase Activity: BPGM catalyzes the conversion of the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) to 2,3-bisphosphoglycerate (2,3-BPG).[3]

-

Phosphatase Activity: BPGM also hydrolyzes 2,3-BPG to 3-phosphoglycerate (3-PG), which can then re-enter the glycolytic pathway.[3]

A second enzyme, 2,3-bisphosphoglycerate phosphatase (BPGP) , also contributes to the degradation of 2,3-DPG, though its role is considered less significant than the phosphatase activity of BPGM under normal physiological conditions.[5]

Pathway Visualization

Quantitative Data

Concentration of 2,3-DPG in Erythrocytes

| Parameter | Value | Reference |

| Normal Concentration | ~5 mmol/L | [1] |

Kinetic Properties of Key Enzymes

Bisphosphoglycerate Mutase (BPGM) - Synthase Activity

| Substrate | Km | Vmax | Conditions | Reference |

| 1,3-Bisphosphoglycerate | Similar to mammalian erythrocytes | Non-hyperbolic kinetics | Pig skeletal muscle | [6] |

| 3-Phosphoglycerate | Similar to mammalian erythrocytes | - | Pig skeletal muscle | [6] |

Bisphosphoglycerate Mutase (BPGM) - Phosphatase Activity

| Substrate | Km | Vmax | Conditions | Reference |

| 2,3-Bisphosphoglycerate | Significantly higher in vivo than in vitro | ~2x higher in vivo than in vitro (with Pi as activator) | Human erythrocytes (in vivo) | [7] |

| 2,3-Bisphosphoglycerate | - | - | Hyperbolic kinetics, Pig skeletal muscle | [6] |

| 2,3-Bisphosphoglycerate | 42 µM (in presence of 10 µM 2-PG) | - | Human erythrocytes | [8] |

2,3-Bisphosphoglycerate Phosphatase (from MIPP1)

| Substrate | Km | Vmax | Conditions | Reference |

| 2,3-Bisphosphoglycerate | 0.61 ± 0.02 mM | 15.8 ± 0.2 nmol/mg/min | Recombinant human MIPP1 | [9] |

Regulation of 2,3-DPG Synthesis

The levels of 2,3-DPG in erythrocytes are tightly regulated by a variety of factors to ensure optimal oxygen delivery in response to physiological demands.

Signaling Pathways

Hypoxia-Induced Signaling:

Under hypoxic conditions, a signaling cascade is initiated to increase 2,3-DPG levels. This involves:

-

Adenosine Signaling: Hypoxia leads to increased extracellular adenosine, which binds to A2B receptors on the erythrocyte membrane.[10]

-

AMPK Activation: Activation of the A2B receptor leads to the activation of AMP-activated protein kinase (AMPK).[11]

-

PKA Signaling: The A2B receptor also activates Protein Kinase A (PKA).[12]

-

BPGM Activation: Activated AMPK directly phosphorylates and activates the synthase activity of BPGM, leading to increased 2,3-DPG synthesis.[11]

Hormonal Regulation:

Thyroid hormones have been shown to directly stimulate the activity of diphosphoglycerate mutase, leading to increased synthesis of 2,3-DPG.[13] This provides a mechanism for the observed shifts in the oxyhemoglobin dissociation curve in thyroid disorders.[13]

Experimental Protocols

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Erythrocytes

This protocol is based on an enzymatic assay using a commercially available kit.[14]

Materials:

-

Whole blood collected in heparinized tubes

-

0.6 M Perchloric acid

-

2.5 M Potassium carbonate

-

Roche diagnostic kit for 2,3-DPG measurement (or equivalent)

-

Spectrophotometer

-

Microcentrifuge

-

Ice bath

Procedure:

-

Collect 2 ml of venous blood into a heparinized tube and immediately place it on ice.

-

Deproteinize the sample by adding 0.6 M perchloric acid to lyse the red blood cells.

-

Neutralize the sample with 2.5 M potassium carbonate.

-

Incubate the supernatant in an ice bath for at least 60 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Store the resulting supernatant at -28°C until analysis.

-

Measure the 2,3-DPG levels using the Roche diagnostic kit according to the manufacturer's instructions. The assay is based on the enzymatic cleavage of 2,3-DPG and the subsequent oxidation of nicotinamide adenine dinucleotide (NADH), which is monitored by spectrophotometry.

-

Calculate the concentration of 2,3-DPG based on the procedure provided by the manufacturer.

-

Normalize the 2,3-DPG levels to the corresponding hematocrit value from the same sample.

Assay for Bisphosphoglycerate Mutase (BPGM) Activity

This protocol describes a coupled enzymatic assay to measure the phosphatase activity of BPGM.[8][15]

Materials:

-

Purified BPGM enzyme

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

-

0.2 mM NADH

-

3 mM ATP

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (3.3 U/ml)

-

Phosphoglycerate kinase (PGK) (2.3 U/ml)

-

Varying concentrations of 2,3-BPG (substrate)

-

Optional: 2-phosphoglycolate (2-PG) as an activator

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the standard assay mixture containing the assay buffer, NADH, ATP, GAPDH, and PGK.

-

Add the purified BPGM enzyme to the assay mixture.

-

Initiate the reaction by adding varying concentrations of the substrate, 2,3-BPG.

-

If investigating the effect of activators, include different fixed concentrations of 2-PG in the assay mixture.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.

-

Determine the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Calculate the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

Experimental Workflow for Studying Hypoxia-Induced 2,3-DPG Synthesis

References

- 1. Frontiers | Effects of Hypoxia on Erythrocyte Membrane Properties—Implications for Intravascular Hemolysis and Purinergic Control of Blood Flow [frontiersin.org]

- 2. byjus.com [byjus.com]

- 3. Luebering–Rapoport pathway - Wikipedia [en.wikipedia.org]

- 4. Bisphosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 5. Dephosphorylation of 2,3-bisphosphoglycerate by MIPP expands the regulatory capacity of the Rapoport–Luebering glycolytic shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic properties and essential amino acids of the 2,3-bisphosphoglycerate synthase-phosphatase from pig skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Model of 2,3-bisphosphoglycerate metabolism in the human erythrocyte based on detailed enzyme kinetic equations: in vivo kinetic characterization of 2,3-bisphosphoglycerate synthase/phosphatase using 13C and 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Erythrocyte purinergic signaling components underlie hypoxia adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erythrocyte adaptive metabolic reprogramming under physiological and pathological hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolite and protein shifts in mature erythrocyte under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of thyroid hormones on erythrocyte 2,3-diphosphoglyceric acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

The Luebering-Rapoport Pathway: A Technical Guide to 2,3-Diphosphoglycerate Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Luebering-Rapoport pathway, a critical metabolic shunt in erythrocytes responsible for the production of 2,3-diphosphoglycerate (2,3-DPG). 2,3-DPG is a vital allosteric effector of hemoglobin, playing a crucial role in regulating oxygen release to tissues. Understanding this pathway is paramount for research in hematology, physiology, and the development of therapeutics targeting oxygen transport.

Core Signaling Pathway

The Luebering-Rapoport pathway is a detour from the standard glycolytic pathway in red blood cells.[1][2] Instead of the direct conversion of 1,3-bisphosphoglycerate (1,3-BPG) to 3-phosphoglycerate (3-PG) with the generation of ATP, this shunt involves the synthesis and degradation of 2,3-DPG.[3] This pathway is primarily active in erythrocytes and placental cells.[4]

The key enzyme in this pathway is Bisphosphoglycerate Mutase (BPGM) , a bifunctional enzyme that exhibits both synthase and phosphatase activity.[4][5]

-

Synthase Activity: BPGM catalyzes the isomerization of 1,3-BPG to 2,3-DPG.[5]

-

Phosphatase Activity: BPGM also hydrolyzes 2,3-DPG to 3-PG, which then re-enters the glycolytic pathway.[6]

A second enzyme, Multiple Inositol Polyphosphate Phosphatase (MIPP1) , has also been identified to possess 2,3-BPG phosphatase activity, contributing to the degradation of 2,3-DPG.

Quantitative Data

The activity of the enzymes in the Luebering-Rapoport pathway and the concentration of 2,3-DPG are tightly regulated. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Bisphosphoglycerate Mutase (BPGM) Phosphatase Activity

| Activator | Activator Concentration (µM) | Apparent Km for 2,3-BPG (µM) | Apparent kcat (s-1) |

| None | 0 | 77.9 | - |

| 2-Phosphoglycolate | 10 | 42 | - |

| 2-Phosphoglycolate | 50 | 103 | - |

| 2-Phosphoglycolate | 500 | 225.3 | - |

| Data from a study on the activation of BPGM phosphatase activity by 2-phosphoglycolate. The kcat increased linearly with increasing 2-PG concentration.[6] |

Table 2: Concentration of 2,3-Diphosphoglycerate in Human Erythrocytes

| Condition | 2,3-DPG Concentration |

| Normal Physiological Range | ~5 mmol/L[7] |

| Critically Ill Patients (mean) | 14.1 µmol/g Hemoglobin[1] |

| Healthy Controls (mean) | 16.7 µmol/g Hemoglobin[1] |

Table 3: Regulation of Bisphosphoglycerate Mutase Activity

| Factor | Effect on BPGM Activity | Notes |

| pH | At alkaline pH, synthase activity is favored. At lower pH, phosphatase activity is dominant.[3] | Acidosis is associated with lower 2,3-DPG concentrations.[1][8] |

| Citrate | Inhibits BPGM.[3] |

Experimental Protocols

Accurate quantification of 2,3-DPG is essential for research in this field. Two common methods are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzymatic Assay for 2,3-DPG Quantification

This method relies on the enzymatic cleavage of 2,3-DPG and the subsequent measurement of a product, often through spectrophotometry.[9]

Principle: The assay is based on the action of enzymes that specifically utilize 2,3-DPG. A common approach involves the following steps:

-

2,3-DPG is hydrolyzed by a phosphatase to 3-phosphoglycerate.

-

The 3-phosphoglycerate is then converted through a series of enzymatic reactions that are coupled to the oxidation or reduction of a nicotinamide cofactor (NAD+/NADH or NADP+/NADPH).

-

The change in absorbance of the nicotinamide cofactor at 340 nm is directly proportional to the initial concentration of 2,3-DPG.[10]

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in heparinized tubes and immediately place on ice.[9]

-

Deproteinize the sample by adding a cold acid, such as 0.6 M perchloric acid, to lyse the red blood cells and precipitate proteins.[9]

-

Neutralize the extract with a base, for example, 2.5 M potassium carbonate.[9]

-

Centrifuge the sample at 3,000 x g for 10 minutes to pellet the protein precipitate.[9]

-

The resulting supernatant, which contains 2,3-DPG, is used for the assay.[9] Samples can be stored at -80°C.[11]

-

-

Assay Procedure (Example using a commercial kit):

-

A commercially available reagent kit (e.g., from Roche) is often used.[9][10]

-

The assay is typically performed in a spectrophotometer or a microplate reader.

-

The reaction mixture includes the sample supernatant, a buffer, and the necessary enzymes and cofactors provided in the kit.

-

The change in absorbance at 340 nm is monitored over a specific time interval (e.g., between 120 and 300 seconds).[10]

-

A standard curve is generated using known concentrations of 2,3-DPG.[10]

-

The concentration of 2,3-DPG in the sample is calculated from the standard curve and normalized to the hemoglobin concentration of the original blood sample.[9]

-

LC-MS/MS Method for 2,3-DPG Quantification

This method offers high sensitivity and specificity for the quantification of 2,3-DPG.[12]

Principle: Liquid chromatography separates 2,3-DPG from other metabolites in the sample. The separated 2,3-DPG is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio and fragmentation pattern. Stable isotope-labeled 2,3-DPG is often used as an internal standard for accurate quantification.[12]

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in K2EDTA tubes and place on ice. Centrifuge within 15 minutes to separate red blood cells (RBCs).[11][13]

-

For analysis, thaw RBCs on wet ice and extract with ice-cold 80% methanol to precipitate proteins.[11][13]

-

Spike the sample with a stable isotope-labeled internal standard.[12]

-

After overnight protein precipitation at -80°C, centrifuge to clarify the extract.[11][13]

-

-

LC-MS/MS Analysis:

-

The clarified extract is diluted and injected into an LC-MS/MS system.

-

A specialized chromatography column, such as a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column, is used for separation.[12]

-

The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify 2,3-DPG and its internal standard.

-

A standard curve is generated by spiking known amounts of 2,3-DPG into a matrix (e.g., aged blood bank aliquots).[11][13]

-

The concentration of 2,3-DPG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

References

- 1. Red blood cell 2,3-diphosphoglycerate concentration and in vivo P50 during early critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Bisphosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 5. A simple enzymatic method for the determination of 2,3-diphosphoglycerate in small amounts of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]

- 9. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ash.confex.com [ash.confex.com]

The Keystone of Oxygen Delivery: A Technical Guide to the Structural Interaction of 2,3-Diphosphoglycerate with Deoxyhemoglobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allosteric regulation of hemoglobin's oxygen affinity by 2,3-diphosphoglycerate (2,3-DPG) is a cornerstone of respiratory physiology, ensuring efficient oxygen delivery to metabolizing tissues. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the interaction between 2,3-DPG and deoxyhemoglobin. We will delve into the precise binding site, the conformational changes induced, and the quantitative biophysical parameters that govern this critical interaction. Furthermore, this guide furnishes detailed experimental protocols for key analytical techniques used to elucidate this protein-ligand relationship, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC). The content is designed to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially modulate this fundamental biological mechanism.

Introduction: The Allosteric Regulation of Hemoglobin

Hemoglobin (Hb), the primary oxygen carrier in the blood, exhibits cooperative oxygen binding, a phenomenon described by its sigmoidal oxygen-binding curve. This cooperativity arises from a transition between two quaternary structures: the high-affinity "R" (relaxed) state and the low-affinity "T" (tense) state.[1] The equilibrium between these states is influenced by allosteric effectors, molecules that bind to a site distinct from the oxygen-binding heme groups.[1]

In human red blood cells, the most significant of these effectors is 2,3-diphosphoglycerate (2,3-DPG), a small, highly anionic molecule produced as a byproduct of glycolysis.[2][3] Its crucial role in modulating hemoglobin's oxygen affinity was first identified in 1967 by Reinhold Benesch and Ruth Benesch.[3] 2,3-DPG preferentially binds to the T-state of hemoglobin, stabilizing it and thereby reducing the molecule's overall affinity for oxygen.[2][4] This stabilization facilitates the release of oxygen in the peripheral tissues where the partial pressure of oxygen is low.[5][6]

The Structural Basis of the 2,3-DPG and Deoxyhemoglobin Interaction

The binding of 2,3-DPG to deoxyhemoglobin is a classic example of structure-function relationships in biology. The binding site is located in the central cavity of the hemoglobin tetramer, a space that is significantly wider in the T-state (deoxyhemoglobin) compared to the R-state (oxyhemoglobin).[5][7] This conformational difference is key to the preferential binding of 2,3-DPG to the deoxygenated form of hemoglobin.[5]

The 2,3-DPG Binding Pocket

The binding pocket for 2,3-DPG is formed by a cluster of positively charged amino acid residues from the two β-subunits of the hemoglobin tetramer.[3] These residues create a complementary electrostatic environment for the negatively charged phosphate and carboxylate groups of 2,3-DPG. The key interacting residues are:

-

β1-Valine (N-terminal amino group): The terminal amino groups of both β-chains are involved in the interaction.[8]

-

β2-Histidine: This residue forms hydrogen bonds with the phosphate groups of 2,3-DPG.[9]

-

β82-Lysine: Both lysine residues at position 82 of the β-chains form salt bridges with the carboxylate and phosphate groups of 2,3-DPG.[9][10]

-

β143-Histidine: These histidine residues also participate in hydrogen bonding with the phosphate groups of 2,3-DPG.[9]

X-ray crystallographic studies have provided high-resolution structures of the deoxyhemoglobin-2,3-DPG complex, confirming the involvement of these residues and revealing the precise geometry of the interaction.[10][11]

Conformational Changes and Allosteric Mechanism

The binding of 2,3-DPG into the central cavity of deoxyhemoglobin acts as a "molecular wedge," cross-linking the two β-subunits and stabilizing the T-state conformation.[5] This stabilization makes the transition to the high-affinity R-state, which is required for oxygen binding, energetically less favorable.[2][12] Consequently, a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation, resulting in a rightward shift of the oxygen-hemoglobin dissociation curve.[6]

Quantitative Analysis of the Interaction

The interaction between 2,3-DPG and deoxyhemoglobin has been quantitatively characterized by various biophysical techniques. The data summarized below provide a quantitative framework for understanding the strength and thermodynamics of this binding event.

| Parameter | Deoxyhemoglobin (T-state) | Oxyhemoglobin (R-state) | Method | Reference |

| Dissociation Constant (Kd) | 0.39 ± 0.26 mM | 1.8 ± 0.5 mM | Pulsed-Field Gradient NMR | [13] |

| Association Constant (Ka) | 8 x 105 M-1 (pH independent) | Binding is negligible | Spectrophotometry | [14] |

| Stoichiometry (n) | 1:1 (2,3-DPG:Hb tetramer) | - | Isothermal Titration Calorimetry | [15] |

| Enthalpy of Binding (ΔH) | Exothermic | - | Isothermal Titration Calorimetry | [16] |

| Binding Site Dimensions | ~11 Å pocket | ~5 Å pocket | X-ray Crystallography | [5] |

Experimental Methodologies

A thorough understanding of the 2,3-DPG-deoxyhemoglobin interaction relies on a suite of sophisticated experimental techniques. This section provides an overview of the key methodologies and generalized protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of purified "stripped" hemoglobin (free of endogenous 2,3-DPG) in a suitable buffer (e.g., 100 mM Bis-Tris, 50 mM KCl, pH 6.9).[13] The hemoglobin concentration should be in the range of 2.7-5.0 mM.[13]

-

Prepare a solution of 2,3-DPG in the same buffer at a concentration 10-20 times that of the hemoglobin.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Measurement:

-

Load the hemoglobin solution into the sample cell of the ITC instrument and the 2,3-DPG solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).[13]

-

Perform a series of small, sequential injections of the 2,3-DPG solution into the hemoglobin solution. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of 2,3-DPG to hemoglobin.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[15][18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[15]

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the deoxyhemoglobin-2,3-DPG complex, revealing the precise atomic interactions.[10][11]

Experimental Protocol:

-

Crystallization:

-

Prepare a highly purified and concentrated solution of deoxyhemoglobin.

-

Co-crystallize the deoxyhemoglobin with a molar excess of 2,3-DPG. Crystal growth is typically achieved using vapor diffusion methods with specific precipitants (e.g., low-salt solutions).[10]

-

-

Data Collection:

-

The grown crystals are cryo-protected and mounted in an X-ray beam.

-

X-ray diffraction data are collected as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

The diffraction pattern is used to calculate an electron density map.

-

An atomic model of the protein-ligand complex is built into the electron density map.

-

The model is refined to achieve the best fit with the experimental data, resulting in a high-resolution 3D structure.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the 2,3-DPG-deoxyhemoglobin interaction in solution.[13]

Experimental Protocol:

-

Sample Preparation:

-

Prepare samples of hemoglobin in a suitable buffer containing D2O for the lock signal.

-

For pulsed-field gradient (PFG)-31P NMR, samples containing a range of 2,3-DPG concentrations are prepared.[13]

-

-

NMR Measurement:

-

31P NMR spectra are acquired to observe the signals from the phosphate groups of 2,3-DPG.

-

In PFG-NMR experiments, the diffusion coefficient of 2,3-DPG is measured in the presence and absence of hemoglobin.[13]

-

-

Data Analysis:

-

Changes in the chemical shifts of the 31P signals upon binding to hemoglobin provide information about the binding event.

-

The dependence of the measured diffusion coefficient on the fraction of bound 2,3-DPG allows for the calculation of the dissociation constant (Kd).[13]

-

Mandatory Visualizations

Caption: Allosteric transition of hemoglobin between the R and T states.

Caption: Key residues in the 2,3-DPG binding pocket of deoxyhemoglobin.

Caption: Simplified workflow for an Isothermal Titration Calorimetry experiment.

Physiological and Clinical Significance

The interaction between 2,3-DPG and deoxyhemoglobin is of profound physiological importance. It allows for fine-tuning of oxygen delivery in response to metabolic demands and environmental conditions. For instance, at high altitudes, where atmospheric oxygen is lower, the concentration of 2,3-DPG in red blood cells increases, which enhances oxygen release to the tissues to counteract the effects of hypoxia.[5] Similarly, in conditions of chronic anemia, elevated 2,3-DPG levels help compensate for the reduced oxygen-carrying capacity of the blood.[7]

From a clinical and drug development perspective, understanding this interaction is crucial. For example, the binding of 2,3-DPG is known to facilitate the polymerization of deoxyhemoglobin S in sickle cell disease, potentially exacerbating the condition.[19] Therefore, the 2,3-DPG binding site represents a potential target for therapeutic intervention. Small molecules designed to mimic or antagonize the effects of 2,3-DPG could modulate hemoglobin's oxygen affinity for the treatment of various disorders, including sickle cell disease, ischemia, and as radiosensitizing agents in cancer therapy.[20]

Conclusion and Future Directions

The structural interaction of 2,3-DPG with deoxyhemoglobin is a finely tuned allosteric mechanism that is fundamental to vertebrate life. Decades of research have provided a detailed picture of the molecular players and the biophysical forces at play. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further investigation.

Future research in this area may focus on the development of novel allosteric effectors with tailored affinities and specificities for therapeutic applications. Furthermore, advanced computational methods, in conjunction with experimental techniques, will continue to refine our understanding of the dynamic nature of this interaction and its role in both health and disease. The principles governing the 2,3-DPG-hemoglobin system will undoubtedly continue to inform the rational design of drugs targeting allosteric sites on a wide range of proteins.

References

- 1. 2,3-BPG, allosteric effector of haemoglobin [biomodel.uah.es]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. nweb.eng.fiu.edu [nweb.eng.fiu.edu]

- 8. The interaction of 2,3-diphosphoglycerate with various human hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific interactions of the allosteric effector 2,3-bisphosphoglycerate with human hemoglobin--a difference FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human deoxyhaemoglobin-2,3-diphosphoglycerate complex low-salt structure at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. quora.com [quora.com]

- 13. Hemoglobin affinity for 2,3-bisphosphoglycerate in solutions and intact erythrocytes: studies using pulsed-field gradient nuclear magnetic resonance and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]

- 16. longdom.org [longdom.org]

- 17. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. The effect of 2,3-diphosphoglycerate on the solubility of deoxyhemoglobin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High–resolution crystal structure of deoxy hemoglobin complexed with a potent allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3-Diphosphoglyceric Acid Pentasodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-diphosphoglyceric acid pentasodium salt, a crucial intermediate in erythrocyte metabolism and a significant allosteric effector of hemoglobin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other life sciences fields.

Chemical Identity and Physical Properties

2,3-Diphospho-D-glyceric acid pentasodium salt is a synthetic, highly anionic polyphosphorus compound.[1][2] It is the pentasodium salt of 2,3-diphospho-D-glyceric acid, an isomer of the glycolytic intermediate 1,3-bisphosphoglycerate.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | pentasodium; (2R)-2,3-diphosphonatooxypropanoate[4] |

| Synonyms | 2,3-DPG, D-Glycerate 2,3-diphosphate sodium salt, 2,3-Bisphosphoglycerate pentasodium salt[5] |

| CAS Number | 102783-53-9[5][6] |

| Molecular Formula | C₃H₃Na₅O₁₀P₂[4][6] |

| Molecular Weight | 375.95 g/mol [4][6] |

| InChI Key | KPRMRMXBVAUXKZ-WXQRJNCRSA-I[7] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | White to off-white or light yellow solid powder[1][5][6] |

| Solubility | Water: 100 mg/mL, clear, colorless to faintly yellow solution.[5][6] H₂O: 50 mg/mL (133.00 mM; requires sonication).[1] H₂O: ≥ 200 mg/mL (531.99 mM).[8] |

| Purity | ≥90%, 95.0% (by NMR)[9] |

| Sodium Content | 24.5-32.5% (anhydrous basis)[5][6] |

| Storage Conditions | Store at -20°C in a sealed container, away from moisture.[1][5] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][10] |

Biological Significance and Mechanism of Action

2,3-Diphosphoglyceric acid (2,3-DPG) is a key metabolite in the Rapoport-Luebering shunt, a side pathway of glycolysis in red blood cells.[11] Its primary biological function is to regulate the oxygen affinity of hemoglobin.[11]

2,3-DPG binds to the deoxygenated form of hemoglobin, stabilizing its T (tense) state, which has a lower affinity for oxygen.[11] This allosteric interaction facilitates the release of oxygen from hemoglobin in peripheral tissues where the oxygen concentration is lower.[11] The binding occurs in a central cavity of the deoxyhemoglobin tetramer, forming salt bridges with positively charged amino acid residues of the β-subunits.[12]

Experimental Protocols

Enzymatic Assay for Quantification of 2,3-Diphosphoglycerate

This protocol is adapted from established enzymatic methods for the determination of 2,3-DPG in biological samples and can be applied to the quantification of the pure pentasodium salt. The principle involves the activation of phosphoglycerate mutase (PGM) by 2,3-DPG, which catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This reaction is coupled to the glycolytic pathway, and the change in NADH concentration is measured spectrophotometrically.

Materials:

-

This compound salt (as standard)

-

3-Phosphoglycerate (3-PG)

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Phosphoglycerate mutase (PGM)

-

Enolase

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Triethanolamine buffer (pH 7.6)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound salt of known concentration in deionized water. Prepare a series of dilutions to generate a standard curve.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing triethanolamine buffer, MgCl₂, KCl, 3-PG, ATP, and NADH.

-

Initiation of Background Reaction: Add the coupling enzymes (enolase, PK, and LDH) to the cuvette and incubate until the reaction comes to a stop, indicated by a stable absorbance at 340 nm. This removes any contaminating pyruvate or phosphoenolpyruvate.

-

Initiation of the 2,3-DPG Dependent Reaction: Add a known volume of the standard or sample solution to the cuvette, followed by the addition of PGM to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of this decrease is proportional to the concentration of 2,3-DPG.

-

Quantification: Calculate the concentration of 2,3-DPG in the sample by comparing its reaction rate to the standard curve.

Purity Determination by ¹H NMR Spectroscopy

As indicated by a supplier's Certificate of Analysis, the purity of this compound salt can be determined by ¹H NMR spectroscopy.[9]

General Protocol Outline:

-

Sample Preparation: A precisely weighed amount of the this compound salt is dissolved in a known volume of a suitable deuterated solvent, typically D₂O. A known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) is added.

-

NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure quantitative accuracy.

-

Data Processing and Analysis: The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction). The integrals of the characteristic signals of the analyte and the internal standard are determined.

-

Purity Calculation: The purity of the this compound salt is calculated by comparing the integral of its specific proton signals to the integral of the known amount of the internal standard.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the structural confirmation and analysis of 2,3-diphosphoglyceric acid.

General Protocol Outline for LC-MS/MS:

-

Sample Preparation: A solution of this compound salt is prepared in a solvent compatible with the chromatography system (e.g., water or a mixture of water and organic solvent).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, often employing a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for retaining and separating highly polar compounds.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used for this anionic compound.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation. The fragmentation of the [M-H]⁻ ion of 2,3-diphosphoglyceric acid would be analyzed.

Solubility Determination

General Protocol Outline (Visual Method):

-

A known amount of this compound salt is added to a specific volume of the solvent (e.g., water) at a defined temperature (e.g., room temperature).

-

The mixture is agitated (e.g., by vortexing or stirring) for a specified period.

-

The solution is visually inspected for the presence of undissolved particles against a dark and light background.

-

If the solid dissolves completely, the concentration is recorded as being at least that value. If not, the experiment is repeated with a smaller amount of solute or a larger volume of solvent until complete dissolution is observed.

Stability Assessment

General Protocol Outline for In-Solution Stability:

-

A solution of this compound salt of known concentration is prepared in the desired solvent.

-

The solution is stored under specified conditions (e.g., -20°C, 4°C, room temperature) and protected from light if necessary.

-

Aliquots of the solution are taken at various time points (e.g., 0, 24, 48 hours, 1 week, 1 month).

-

The concentration and purity of the compound in each aliquot are determined using a suitable analytical method, such as HPLC or an enzymatic assay.

-

The stability is reported as the percentage of the initial concentration remaining at each time point.

Signaling Pathways and Molecular Interactions

The Rapoport-Luebering Shunt

The synthesis of 2,3-DPG occurs in the Rapoport-Luebering shunt, which is a bypass of the main glycolytic pathway in erythrocytes. This pathway allows for the regulation of oxygen affinity of hemoglobin without a net loss of ATP production in the main glycolytic pathway.

Caption: The Rapoport-Luebering Shunt in erythrocytes.

Allosteric Regulation of Hemoglobin by 2,3-DPG

The binding of 2,3-DPG to deoxyhemoglobin is a critical mechanism for oxygen delivery to tissues. This interaction stabilizes the T-state conformation of hemoglobin, promoting the release of oxygen.

Caption: 2,3-DPG stabilizes the T-state of hemoglobin.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Luebering–Rapoport pathway - Wikipedia [en.wikipedia.org]

- 3. human biology - How does 2,3 biphosphoglycerate works to release oxygen bound to the hemoglobin? - Biology Stack Exchange [biology.stackexchange.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nweb.eng.fiu.edu [nweb.eng.fiu.edu]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. blog.truegeometry.com [blog.truegeometry.com]

- 11. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative analysis of the effects of 2,3-diphosphoglycerate, adenosine triphosphate and inositol hexaphosphate on the oxygen dissociation curve of human haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation and Application of 2,3-Diphosphoglyceric Acid Pentasodium Salt Solution for Experimental Use

Abstract

This document provides detailed application notes and protocols for the preparation and experimental use of 2,3-diphosphoglyceric acid pentasodium salt (2,3-DPG) solutions. Primarily intended for researchers, scientists, and drug development professionals, these guidelines outline the necessary procedures for utilizing 2,3-DPG in studies related to hemoglobin-oxygen affinity and the inhibition of vascular calcification. The protocols herein detail solution preparation, experimental methodologies, and quality control measures to ensure data accuracy and reproducibility.

Introduction

2,3-Diphosphoglyceric acid (2,3-DPG) is a critical allosteric effector of hemoglobin, playing a pivotal role in regulating oxygen release from red blood cells to the tissues.[1] Its pentasodium salt is a stable, water-soluble form commonly used in in vitro experimental settings. Beyond its hematological significance, emerging research suggests a role for polyphosphates like 2,3-DPG in inhibiting pathological mineralization processes, such as vascular calcification.

These application notes provide standardized procedures for the preparation of 2,3-DPG solutions and their application in two key experimental areas: the modulation of hemoglobin's affinity for oxygen and the prevention of vascular smooth muscle cell calcification. Adherence to these protocols will facilitate the generation of reliable and comparable experimental data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound salt is essential for accurate solution preparation and storage.

| Property | Value | Reference |

| Synonyms | 2,3-DPG pentasodium salt, D-Glycerate 2,3-diphosphate sodium salt | [2] |

| Molecular Formula | C₃H₃Na₅O₁₀P₂ | [3] |

| Molecular Weight | 375.95 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water (up to 100 mg/mL) | [4] |

| Storage (Solid) | -20°C | [4] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months |

Preparation of 2,3-DPG Pentasodium Salt Solutions

This section details the preparation of stock and working solutions of 2,3-DPG pentasodium salt. All procedures should be conducted under sterile conditions in a laminar flow hood to prevent microbial contamination.

Materials

-

This compound salt (powder, ≥90% purity)

-

Ultrapure (Type I) water

-

Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), or cell culture medium as required by the specific application)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

0.22 µm sterile syringe filters

-

Sterile syringes

Preparation of a 100 mM Stock Solution

-

Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of 2,3-DPG pentasodium salt needed: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 375.95 g/mol = 0.37595 g

-

Weigh the powder: Accurately weigh 376 mg of 2,3-DPG pentasodium salt powder and transfer it to a 15 mL sterile conical tube.

-

Dissolution: Add 8 mL of ultrapure water to the conical tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[4]

-

Volume adjustment: Adjust the final volume to 10 mL with ultrapure water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

Prepare working solutions by diluting the 100 mM stock solution in the appropriate buffer or cell culture medium immediately before use. The final concentration of the working solution will depend on the specific experimental requirements.

Example Dilution Calculation (for a 1 mM working solution):

To prepare 1 mL of a 1 mM working solution from a 100 mM stock solution, use the formula C₁V₁ = C₂V₂:

-

(100 mM) x V₁ = (1 mM) x (1 mL)

-

V₁ = 0.01 mL or 10 µL

Add 10 µL of the 100 mM stock solution to 990 µL of the desired buffer or medium.

Experimental Protocols

The following are detailed protocols for two primary applications of 2,3-DPG solutions.

In Vitro Hemoglobin Oxygen Affinity Assay

This protocol describes a method to assess the effect of 2,3-DPG on the oxygen-hemoglobin dissociation curve of purified hemoglobin. The assay measures the partial pressure of oxygen at which hemoglobin is 50% saturated (P₅₀). An increase in P₅₀ indicates a decrease in oxygen affinity.

-

Purified human hemoglobin A₀

-

2,3-DPG pentasodium salt working solutions (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM in Tris buffer)

-

Tris buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4 at 37°C)

-

Sodium dithionite (oxygen scavenger)

-

Spectrophotometer or plate reader capable of measuring absorbance at multiple wavelengths (e.g., 560 nm, 576 nm)

-

Gas-tight syringes

-

Controlled atmosphere chamber or tonometer

-

Hemoglobin Preparation: Prepare a solution of purified hemoglobin in the Tris buffer. The final concentration should be determined based on the spectrophotometer's linear range.

-

Reaction Setup: In a microplate or cuvette, mix the hemoglobin solution with the different concentrations of the 2,3-DPG working solutions. Include a control with buffer only (0 mM 2,3-DPG).

-

Deoxygenation: Fully deoxygenate the samples by adding a small amount of sodium dithionite or by equilibrating the samples with a nitrogen or argon gas mixture in a tonometer.

-

Oxygenation: Gradually introduce oxygen in controlled increments. This can be achieved by injecting known volumes of air or a certified oxygen gas mixture.

-

Spectrophotometric Readings: After each oxygen increment and equilibration, measure the absorbance spectrum to determine the ratio of oxyhemoglobin to deoxyhemoglobin.

-

Data Analysis: Plot the percentage of oxyhemoglobin against the partial pressure of oxygen to generate the oxygen-hemoglobin dissociation curve. Determine the P₅₀ value for each concentration of 2,3-DPG.

References

- 1. Modulation of calcification of vascular smooth muscle cells in culture by calcium antagonists, statins, and their combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Initiation and Propagation of Vascular Calcification Is Regulated by a Concert of Platelet- and Smooth Muscle Cell-Derived Extracellular Vesicles [frontiersin.org]

Application Notes and Protocols for In Vitro Hemoglobin Oxygen Dissociation Curve with 2,3-DPG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin's primary role as an oxygen carrier is fundamental to vertebrate life. The efficiency of oxygen delivery to tissues is finely tuned by allosteric effectors, the most significant in red blood cells being 2,3-diphosphoglycerate (2,3-DPG). The hemoglobin-oxygen dissociation curve, a graphical representation of hemoglobin's oxygen saturation at various partial pressures of oxygen, is a critical tool for understanding this process. In the presence of 2,3-DPG, this sigmoidal curve shifts to the right, indicating a lower oxygen affinity and enhanced oxygen release to the tissues.[1][2][3] Conversely, in the absence of 2,3-DPG, hemoglobin's affinity for oxygen is markedly increased, shifting the curve to the left.[1][2]

The quantitative measure of this affinity is the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 signifies lower oxygen affinity. The cooperativity of oxygen binding is described by the Hill coefficient (n); for hemoglobin, a value greater than 1 indicates positive cooperativity.

This document provides a detailed protocol for generating and comparing in vitro hemoglobin-oxygen dissociation curves in the presence and absence of 2,3-DPG. This assay is crucial for basic research into hemoglobin function and for the development of novel therapeutics that modulate oxygen delivery for conditions such as sickle cell disease, anemia, and ischemia.

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols.

| Parameter | Condition | Typical Value |

| P50 | Stripped Hemoglobin (no 2,3-DPG) | ~1-5 torr |

| Hemoglobin + 2,3-DPG (physiological levels) | ~25-27 torr | |

| Hill Coefficient (n) | Stripped Hemoglobin (no 2,3-DPG) | ~2.5-3.0 |

| Hemoglobin + 2,3-DPG (physiological levels) | ~2.7-3.2 | |

| Experimental Conditions | ||

| Temperature | 37 °C | |

| pH | 7.4 | |

| Buffer | 100 mM Phosphate Buffer |

Experimental Protocols

This section details the methodologies for preparing the necessary reagents and performing the hemoglobin oxygen dissociation assay.

Protocol 1: Preparation of Stripped Human Hemoglobin

This protocol describes the isolation and purification of hemoglobin from human red blood cells, removing endogenous 2,3-DPG.

Materials:

-

Fresh human whole blood with anticoagulant (e.g., EDTA)

-

0.9% NaCl solution (isotonic saline), ice-cold

-

Hypotonic lysis buffer: 5 mM phosphate buffer, pH 7.4, ice-cold

-

Toluene or carbon tetrachloride

-

Deionized water

-

Centrifuge and appropriate centrifuge tubes

-

Vortex mixer

-

Dialysis tubing (12-14 kDa MWCO)

-

Large beaker and magnetic stir plate

-

Storage buffer: 100 mM phosphate buffer, pH 7.4

Methodology:

-

Red Blood Cell Washing: a. Centrifuge the whole blood at 3,500 rpm for 5 minutes at 4 °C to pellet the red blood cells (RBCs). b. Carefully aspirate and discard the plasma and buffy coat (the thin white layer of white blood cells and platelets). c. Resuspend the RBC pellet in 3 volumes of ice-cold 0.9% NaCl solution. d. Centrifuge at 3,500 rpm for 10 minutes at 4 °C. e. Repeat steps 1c and 1d two more times to ensure complete removal of plasma proteins.

-

Hemolysis and Stroma Removal: a. To the washed RBC pellet, add 1 volume of deionized water and 0.25 volumes of toluene. b. Vortex vigorously for 2 minutes to induce hypotonic lysis and to precipitate the cell membranes (stroma). c. Centrifuge at 10,000 rpm for 20 minutes at 4 °C to separate the hemoglobin-containing supernatant from the precipitated stroma and toluene layer. d. Carefully collect the clear, red hemoglobin solution (hemolysate) from the middle layer, avoiding the upper toluene layer and the pellet at the bottom.

-

Stripping of 2,3-DPG via Dialysis: a. Transfer the hemolysate to a dialysis tubing. b. Dialyze against a 100-fold volume of 10 mM phosphate buffer, pH 7.4, at 4 °C with gentle stirring. c. Change the dialysis buffer every 4-6 hours for a total of 4-5 changes over 24-48 hours. This process removes endogenous 2,3-DPG and other small molecules. d. After the final dialysis, transfer the stripped hemoglobin solution to a clean tube.

-

Concentration and Storage: a. Determine the concentration of the stripped hemoglobin solution spectrophotometrically. b. If necessary, concentrate the solution using an appropriate method (e.g., ultrafiltration). c. Store the stripped hemoglobin at -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 2,3-DPG Stock Solution

This protocol outlines the preparation of a 2,3-DPG stock solution for addition to the hemoglobin samples.

Materials:

-

2,3-Diphosphoglyceric acid pentasodium salt (or other salt form)

-

100 mM Phosphate buffer, pH 7.4

-

pH meter

-

Analytical balance

Methodology:

-

Weigh an appropriate amount of 2,3-DPG salt to prepare a concentrated stock solution (e.g., 10 mM) in 100 mM phosphate buffer, pH 7.4.

-

Dissolve the salt completely.

-

Adjust the pH of the solution to 7.4 using small volumes of dilute NaOH or HCl as needed, as dissolving the salt may alter the pH.

-

Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

-

Store the stock solution in aliquots at -20 °C.

Protocol 3: In Vitro Hemoglobin Oxygen Dissociation Curve Assay (96-Well Plate Method)

This high-throughput method utilizes a plate reader with gas control to induce deoxygenation and measure hemoglobin saturation.

Materials:

-

Stripped human hemoglobin solution

-

2,3-DPG stock solution

-

100 mM Phosphate buffer, pH 7.4

-

96-well, clear bottom microplate

-

Plate reader with absorbance measurement capabilities and a gas vent for nitrogen (N2) purging

-

Pure N2 gas supply

Methodology:

-

Sample Preparation: a. Prepare two sets of hemoglobin samples in the 96-well plate. For each set, it is recommended to run triplicates. b. Set 1 (Stripped Hemoglobin): Dilute the stripped hemoglobin to a final concentration of ~10 µM (as tetramer) in 100 mM phosphate buffer, pH 7.4. c. Set 2 (Hemoglobin + 2,3-DPG): Dilute the stripped hemoglobin to a final concentration of ~10 µM in 100 mM phosphate buffer, pH 7.4. Add 2,3-DPG from the stock solution to achieve a final concentration that is in molar excess to the hemoglobin (e.g., 2 mM). d. Include buffer-only wells as blanks.

-

Assay Execution: a. Place the 96-well plate in the plate reader, pre-heated to 37 °C. b. Set the plate reader to take spectral absorbance readings from 500 nm to 600 nm, or at two specific wavelengths to distinguish oxyhemoglobin and deoxyhemoglobin (e.g., 560 nm and 577 nm). c. Begin purging the plate reader chamber with N2 gas to displace oxygen. d. Take absorbance readings at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours as the hemoglobin deoxygenates.

-

Data Analysis: a. For each time point, calculate the percentage of oxyhemoglobin for each well. The fractional saturation (Y) can be calculated using the following formula, where A is the absorbance at the specified wavelengths: Y = (A_sample - A_deoxy) / (A_oxy - A_deoxy) A_oxy is the initial absorbance (fully oxygenated), and A_deoxy is the final absorbance (fully deoxygenated). b. To generate the oxygen dissociation curve, the partial pressure of oxygen (pO2) needs to be known at each time point. This can be achieved by incorporating an oxygen sensor in the plate reader or by assuming a linear (or otherwise characterized) decrease in pO2 over time with the constant N2 purge. For more precise measurements, a specialized instrument with integrated oxygen and saturation monitoring is recommended. c. Plot the fractional saturation (Y) against the corresponding pO2. d. Fit the data to the Hill equation to determine the P50 and the Hill coefficient (n): Y = (pO2^n) / (P50^n + pO2^n) e. Compare the P50 and Hill coefficient values for stripped hemoglobin and hemoglobin with 2,3-DPG.

Mandatory Visualizations

References

Application Notes and Protocols for the Enzymatic Assay of 2,3-Diphosphoglycerate

These application notes provide detailed protocols for the enzymatic determination of 2,3-diphosphoglycerate (2,3-DPG) concentration, a critical metabolite in red blood cells that regulates hemoglobin's affinity for oxygen.[1][2][3] The protocols are designed for researchers, scientists, and drug development professionals.

Introduction

2,3-Diphosphoglycerate (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a key allosteric effector of hemoglobin.[3] It is present in high concentrations in red blood cells, where it binds to deoxygenated hemoglobin and reduces its affinity for oxygen, thereby promoting the release of oxygen to the tissues.[3][4] The concentration of 2,3-DPG can be influenced by various physiological and pathological conditions, including anemia, hypoxia, and chronic lung disease.[2][3] Consequently, the accurate measurement of 2,3-DPG levels is crucial in various research and clinical settings.

The most common methods for 2,3-DPG determination are enzymatic assays, which are based on the catalytic activity of specific enzymes that either utilize or produce 2,3-DPG. These assays are highly specific and sensitive, providing reliable quantification of 2,3-DPG in biological samples, particularly in red blood cells.

Principle of the Enzymatic Assay